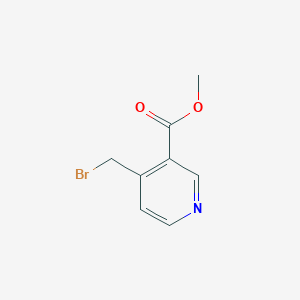

Methyl 4-(bromomethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 4-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5-10-3-2-6(7)4-9/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXODGFIMADZZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856206 | |

| Record name | Methyl 4-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-11-9 | |

| Record name | Methyl 4-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)nicotinate can be synthesized through a multi-step process starting from nicotinic acid. The typical synthetic route involves the following steps:

Esterification: Nicotinic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl nicotinate.

Bromination: The methyl nicotinate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(bromomethyl)nicotinate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation: The compound can be oxidized to form nicotinic acid derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substituted Nicotinates: Products formed by nucleophilic substitution.

Nicotinic Acid Derivatives: Products formed by oxidation.

Alcohols: Products formed by reduction.

Scientific Research Applications

Methyl 4-(bromomethyl)nicotinate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pyridine derivatives.

Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of nicotinic acid analogs with therapeutic properties.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

Industrial Applications: The compound is used in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)nicotinate involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The ester group allows for easy hydrolysis, releasing nicotinic acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Positional Isomers

- Methyl 5-(bromomethyl)nicotinate (CAS 29681-44-5) :

This isomer differs in the bromomethyl group's position (5-position vs. 4-position). It shares similar reactivity but may exhibit distinct electronic effects due to the altered substituent orientation. Synthesized via analogous bromination methods, it is commercially available and used in pharmaceutical intermediates . - Methyl 4-(chloromethyl)nicotinate (CAS 1159883-17-6) :

Replacing bromine with chlorine reduces leaving-group ability, lowering reactivity in substitution reactions. This compound is valuable for studying steric vs. electronic effects in nucleophilic substitutions .

Nicotinate Esters with Different Substituents

- Methyl nicotinate (CAS 93-60-7) :

Lacking the bromomethyl group, this compound is hydrolyzed slowly by human serum albumin (half-life >95 hours), indicating high metabolic stability. It is used in topical formulations for vasodilation . - Methyl 4,6-dichloronicotinate (CAS 65973-52-6) :

The dichloro substitution enhances electrophilicity, making it a precursor for agrochemicals. Its synthesis involves chlorination of nicotinic acid derivatives .

Benzoate Analogs

- Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) :

Replacing the pyridine ring with a benzene ring alters electronic properties. This compound is less polar and may exhibit different solubility profiles, impacting its applications in polymer chemistry .

Physicochemical Properties

*HSA: Human Serum Albumin

Biological Activity

Methyl 4-(bromomethyl)nicotinate (C₈H₈BrNO₂) is an organic compound derived from nicotinic acid, notable for its biological activity stemming from its structural features. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in drug development targeting nicotinic receptors and enzyme inhibition.

Structural Characteristics

This compound is characterized by:

- Bromomethyl Group : This group enhances the compound's electrophilic character, allowing it to participate in nucleophilic substitution reactions with biological molecules.

- Ester Group : The esterification of the carboxyl group facilitates hydrolysis, releasing nicotinic acid, which is crucial for various metabolic pathways.

The unique positioning of the bromomethyl group on the pyridine ring significantly influences its reactivity and biological interactions compared to other analogs.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity and potentially leading to various pharmacological effects.

- Interaction with Nicotinic Receptors : Its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and other cellular processes .

Therapeutic Applications

Research indicates that this compound has potential applications in:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases such as cancer .

- Drug Development : The compound serves as a versatile intermediate in synthesizing new pharmaceuticals aimed at targeting nAChRs and other biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research has shown that this compound can effectively inhibit certain enzymes, making it a candidate for further studies in medicinal chemistry. For example, it has been linked to modulating histone deacetylase (HDAC) activity, which is crucial in cancer therapy .

- Binding Affinity : A study focusing on the interaction of methylated nicotines with nAChRs revealed that structural modifications significantly impact binding affinity and receptor activation. This suggests that this compound could be optimized for enhanced therapeutic effects .

- Electrophilic Character : The electrophilic nature of the bromomethyl group has been demonstrated to facilitate nucleophilic attacks by biological molecules, leading to alterations in enzymatic activities and receptor functions.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 6-(bromomethyl)nicotinate | Bromomethyl group at the 6-position | Different reactivity profile |

| Methyl 3-(bromomethyl)nicotinate | Bromomethyl group at the 3-position | Distinct biological interactions |

| Methyl nicotinate | Lacks bromomethyl group | Simpler structure; no halogen substitution |

| Ethyl 6-(bromomethyl)nicotinate | Ethyl instead of methyl | Variation in lipophilicity and solubility |

Q & A

Q. What safety precautions are critical when handling Methyl 4-(bromomethyl)nicotinate in laboratory settings?

Brominated compounds like this compound require stringent safety protocols. Immediate eye exposure response involves flushing with water for 10–15 minutes and consulting an ophthalmologist. For skin contact, wash with soap and water for 15 minutes, remove contaminated clothing, and seek medical attention. Ingestion necessitates rinsing the mouth (if conscious) and immediate medical consultation. These protocols align with general guidelines for brominated organics, emphasizing toxicity mitigation despite incomplete toxicological data .

Q. What synthetic methodologies are effective for synthesizing this compound?

Synthesis typically involves bromination of methyl nicotinate derivatives or coupling reactions. For example, bromomethylation of methyl nicotinate using brominating agents (e.g., NBS or HBr) under controlled conditions yields the target compound. Evidence from analogous nicotinate esters (e.g., Methyl 4-(4-phenylbutyl)nicotinate) highlights the use of NMR (13C in CDCl3) and FT-IR (C=O stretch at 1729 cm⁻¹) to monitor reaction progress and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Multimodal spectroscopic analysis is essential:

- 13C NMR (e.g., 151 MHz in CDCl3) identifies carbon environments, distinguishing bromomethyl and ester groups.

- FT-IR confirms ester functionality (C=O at ~1729 cm⁻¹) and C-Br stretches (~560–600 cm⁻¹).

- Elemental analysis validates stoichiometry, as demonstrated in studies of related nicotinate derivatives .

Advanced Research Questions

Q. How do substituents on the nicotinate ring influence the physicochemical properties of this compound?

Substituents like bromomethyl significantly alter properties. For example:

- Electrophilicity : Bromomethyl enhances reactivity in cross-coupling reactions compared to trifluoromethyl derivatives (e.g., Methyl 4-(trifluoromethyl)nicotinate, boiling point: 240°C).

- LogP : Bromine increases lipophilicity (predicted LogP ~2.7), impacting solubility and bioavailability. Computational models (DFT) predict steric and electronic effects by analyzing bond angles and electron density .

Q. What computational strategies predict the regioselectivity of this compound in regiodivergent reactions?

Density Functional Theory (DFT) calculates molecular geometries and frontier orbital energies to predict regioselectivity. For example, studies on nicotinate esters correlate HOMO-LUMO gaps with observed reaction pathways. Experimental validation via DSC and POM further refines computational predictions, resolving discrepancies in reported outcomes .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies may arise from solvent polarity, impurities, or isomerism. Strategies include:

- Cross-referencing 13C NMR shifts with structurally similar compounds (e.g., Methyl 4-(2,5-difluorobenzyl)nicotinate, molecular weight: 263.24 g/mol).

- Validating purity via high-resolution mass spectrometry (HRMS) and elemental analysis.

- Replicating synthetic conditions from high-yield protocols (e.g., 94.1% yield for analogous nicotinate esters) .

Methodological Considerations

- Safety Data Gaps : While toxicological data for this compound are limited, extrapolate precautions from structurally related brominated aldehydes (e.g., 4-(bromomethyl)benzaldehyde) .

- Synthetic Optimization : Prioritize anhydrous conditions to avoid hydrolysis of the bromomethyl group.

- Computational Modeling : Use Gaussian or ORCA software for DFT calculations, benchmarking against experimental DSC and NMR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.